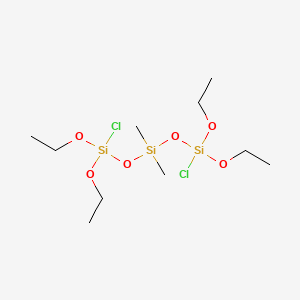
4-Chloro-2-methyl-1-nitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-1-nitrosobenzene is an aromatic compound belonging to the family of nitrosoaromatic compounds It is characterized by the presence of a nitroso group (-NO) attached to a benzene ring substituted with a chlorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-nitrosobenzene can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of 4-Chloro-2-methyl-1-nitrobenzene using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.
Oxidation of Amino Precursors: Another approach is the oxidation of 4-Chloro-2-methyl-1-aminobenzene using oxidizing agents like peroxyacetic acid or hydrogen peroxide.
Direct Nitrosation: The direct nitrosation of 4-Chloro-2-methyl-1-aminobenzene using nitrosyl chloride (NOCl) or sodium nitrite in acidic conditions can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction or oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-1-nitrosobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, peroxyacetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, iron powder, tin chloride.
Substitution Reagents: Halogens (e.g., bromine, iodine), alkylating agents (e.g., methyl iodide), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-Chloro-2-methyl-1-nitrobenzene.
Reduction: 4-Chloro-2-methyl-1-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-1-nitrosobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-1-nitrosobenzene involves its interaction with molecular targets through its nitroso group. The nitroso group can undergo redox reactions, forming reactive intermediates that can interact with cellular components. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting cellular pathways and functions .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-methyl-1-nitrosobenzene can be compared with other similar compounds such as:
4-Chloro-2-methyl-1-nitrobenzene: Differing by the presence of a nitro group instead of a nitroso group, this compound is more stable and less reactive.
4-Chloro-2-methyl-1-aminobenzene: This compound has an amino group instead of a nitroso group, making it more nucleophilic and reactive towards electrophiles.
4-Chloro-2-methyl-1-hydroxybenzene: Featuring a hydroxyl group, this compound exhibits different reactivity and solubility properties compared to the nitroso derivative.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Eigenschaften
CAS-Nummer |
65063-95-8 |
|---|---|
Molekularformel |
C7H6ClNO |
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
4-chloro-2-methyl-1-nitrosobenzene |
InChI |
InChI=1S/C7H6ClNO/c1-5-4-6(8)2-3-7(5)9-10/h2-4H,1H3 |
InChI-Schlüssel |
CRAUKSAFHZLYKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)



![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)

![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)



